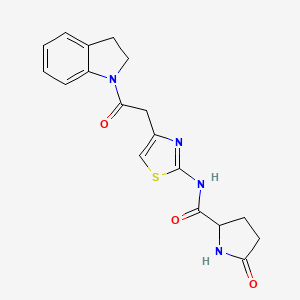

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule that may contain an indolin-2-one moiety . Indolin-2-one derivatives are known to have bioactive properties and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar indolin-2-one derivatives have been synthesized for bioactive studies . These compounds were designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Scientific Research Applications

- Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds as potential acetylcholinesterase (AChE) inhibitors, aiming to improve cognitive function. The compound you mentioned was initially designed based on the structural features of donepezil, a clinically used AChE inhibitor for AD treatment .

- Several derivatives of this compound exhibited potent cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Compound 5g, in particular, stood out with an IC50 value as low as 0.65 μM, surpassing the efficacy of adriamycin, a well-known anticancer drug .

- Researchers could explore its impact on tau protein modifications, amyloid β-plaque deposition, and neurotransmitter levels associated with AD pathology .

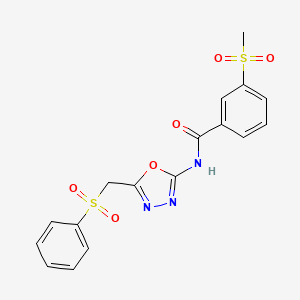

- The incorporation of a 1-benzyl-1H-1,2,3-triazole moiety represents an interesting approach. Triazoles have diverse pharmacological activities and can serve as versatile building blocks in drug discovery .

Alzheimer’s Disease Research

Anticancer Properties

Neuroprotective Effects

Triazole-Based Drug Design

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target proteins involved.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities, suggesting that they have favorable pharmacokinetic properties that allow them to reach their targets in the body .

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound likely has diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-15-6-5-13(20-15)17(25)21-18-19-12(10-26-18)9-16(24)22-8-7-11-3-1-2-4-14(11)22/h1-4,10,13H,5-9H2,(H,20,23)(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRPNPQAGLAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B2595717.png)

![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)

![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)